molecular formula C17H19NO4S B6379241 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol CAS No. 1261996-00-2

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol

Cat. No.: B6379241
CAS No.: 1261996-00-2
M. Wt: 333.4 g/mol
InChI Key: BVMPASPHHISSBX-UHFFFAOYSA-N
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Description

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a formylphenol moiety

Properties

IUPAC Name

N-tert-butyl-4-(3-formyl-2-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)14-9-7-12(8-10-14)15-6-4-5-13(11-19)16(15)20/h4-11,18,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMPASPHHISSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonation of a tert-butylbenzene derivative, followed by formylation and subsequent phenol formation. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 6-(4-t-Butylsulfamoylphenyl)-2-carboxyphenol.

    Reduction: 6-(4-t-Butylsulfamoylphenyl)-2-hydroxyphenol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfamoyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The formyl and phenolic groups may also contribute to the compound’s reactivity and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4,6-tri-tert-butyl-: Similar in having tert-butyl groups attached to a phenol ring.

    4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups on a biphenyl structure.

    Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Another compound with multiple tert-butyl groups on a phenol ring.

Uniqueness

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol is unique due to the presence of both a tert-butylsulfamoyl group and a formylphenol moiety, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

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